molecular formula C21H23ClN2O3 B4502171 Methyl 4-{[2-(4-chlorophenyl)azepane-1-carbonyl]amino}benzoate

Methyl 4-{[2-(4-chlorophenyl)azepane-1-carbonyl]amino}benzoate

Cat. No.: B4502171
M. Wt: 386.9 g/mol
InChI Key: NCIZOYSSBAAWFQ-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(4-chlorophenyl)azepane-1-carbonyl]amino}benzoate is a useful research compound. Its molecular formula is C21H23ClN2O3 and its molecular weight is 386.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-({[2-(4-chlorophenyl)-1-azepanyl]carbonyl}amino)benzoate is 386.1397203 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoiniferter in Polymerization

    • A compound similar to Methyl 4-({[2-(4-Chlorophenyl)-1-Azepanyl]Carbonyl}Amino)Benzoate, used as a photoiniferter in nitroxide-mediated photopolymerization (NMP2), shows significant efficiency in poly(n-butyl acrylate) chain growth. This suggests potential applications in controlled polymer synthesis and coatings technology (Guillaneuf et al., 2010).
  • Synthesis of Liquid Crystals

    • New liquid crystal compounds, structurally related to Methyl 4-({[2-(4-Chlorophenyl)-1-Azepanyl]Carbonyl}Amino)Benzoate, have been synthesized and show high thermal stability and a wide-temperature mesomorphic range. These findings are significant for the development of advanced liquid crystal displays and optical storage devices (Ahmed et al., 2020).
  • Anticonvulsant Activity Analysis

    • A study on compounds structurally akin to Methyl 4-({[2-(4-Chlorophenyl)-1-Azepanyl]Carbonyl}Amino)Benzoate focuses on their anticonvulsant activity. These findings can contribute to the development of new treatments for epilepsy and related neurological disorders (Scott et al., 1993).
  • Antimicrobial Activity Research

    • Compounds with structural similarities to Methyl 4-({[2-(4-Chlorophenyl)-1-Azepanyl]Carbonyl}Amino)Benzoate have been analyzed for their antimicrobial properties. This research is essential for developing new antimicrobial agents and addressing antibiotic resistance challenges (Jalihal et al., 2009).
  • Precursor for Schiff Base Derivatives

    • Methyl 4-(4-Aminostyryl) Benzoate, a compound related to Methyl 4-({[2-(4-Chlorophenyl)-1-Azepanyl]Carbonyl}Amino)Benzoate, has been identified as a potential precursor in the synthesis of Schiff base derivatives, which are significant in medicinal chemistry and materials science (Mohamad et al., 2017).

Properties

IUPAC Name

methyl 4-[[2-(4-chlorophenyl)azepane-1-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-27-20(25)16-8-12-18(13-9-16)23-21(26)24-14-4-2-3-5-19(24)15-6-10-17(22)11-7-15/h6-13,19H,2-5,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIZOYSSBAAWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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